
4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 4-position, a m-tolyl group at the 3-position, and a carboxamide group at the 5-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-(m-tolyl)-1H-pyrazole with an appropriate carboxamide precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and solvents, is crucial for maximizing yield and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The methyl and m-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(m-tolyl)-1H-pyrazole: Lacks the carboxamide group, leading to different chemical properties and applications.
3-(m-Tolyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group at the 4-position, affecting its reactivity and biological activity.
4-Methyl-1H-pyrazole-5-carboxamide:
Uniqueness
4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the methyl and m-tolyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-methyl-3-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-7-4-3-5-9(6-7)10-8(2)11(12(13)16)15-14-10/h3-6H,1-2H3,(H2,13,16)(H,14,15) |
Clé InChI |
HHNJBPLYKUXVRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NNC(=C2C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
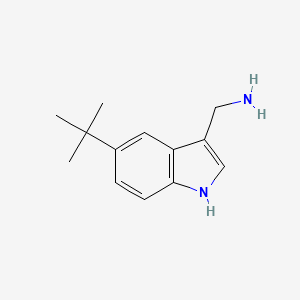
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)

![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
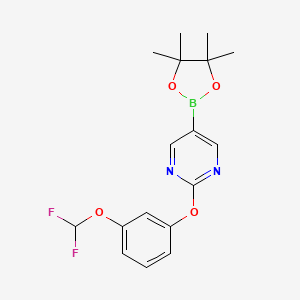
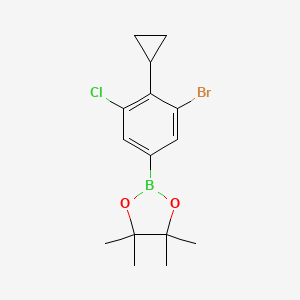
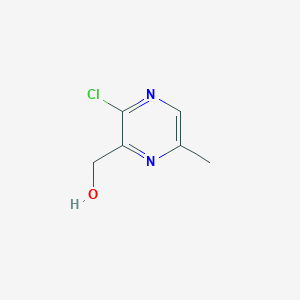

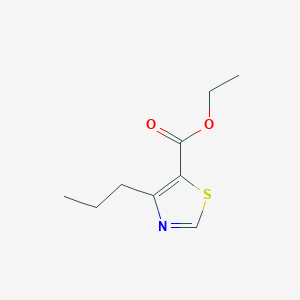
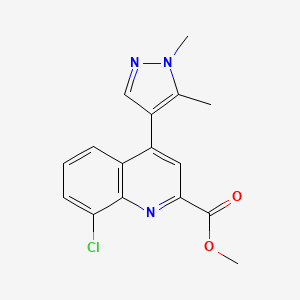
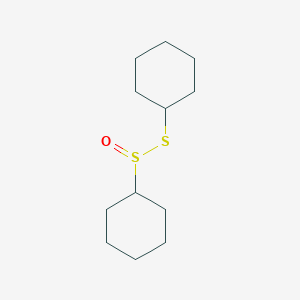
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
